![molecular formula C13H17N3 B1393798 6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile CAS No. 1235441-47-0](/img/structure/B1393798.png)
6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile
Overview
Description
6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile is a chemical compound that belongs to the pyridine family, which is a heterocyclic organic compound containing nitrogen in its ring structure. It is used in life science research .
Molecular Structure Analysis
The molecular formula of 6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile is C13H17N3 . Its molecular weight is 215.29 g/mol.Scientific Research Applications
Synthesis of New Pyridothienopyrimidines, Pyridothienotriazines, and Related Fused Tetracyclic Systems
- This chemical has been used as an intermediate in the synthesis of pyridothienopyrimidines and pyridothienotriazines, which are part of a broader group of fused tetracyclic systems. Such compounds are significant in the development of new materials and pharmaceuticals (Abdel-rahman et al., 2003).
Synthesis of Diverse Pyridine and Fused Pyridine Derivatives
- 6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile has been a key component in the synthesis of various pyridine derivatives. These derivatives have potential applications in diverse fields including material science and medicinal chemistry (Al-Issa, 2012).
Development of Novel Antimicrobial and Antioxidant Agents
- The compound has been used in the synthesis of new pyridine derivatives that exhibited marked antimicrobial and antioxidant activities. Such discoveries are crucial in the search for new therapeutic agents (Lagu & Yejella, 2020).
Structural Analysis and Molecular Docking Studies
- It has been utilized in the structural analysis and molecular docking studies. These studies help understand the binding efficiencies of the synthesized compounds with various biological targets, aiding in drug design (Ganapathy et al., 2015).
Synthesis of Polyfunctionally Substituted Heterocyclic Compounds
- This compound serves as a precursor in synthesizing various polyfunctionally substituted heterocyclic compounds. These compounds have significant implications in pharmaceuticals and agrochemicals (Aly, 2006).
properties
IUPAC Name |
6-(cyclohexylmethylamino)pyridine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c14-9-12-7-4-8-13(16-12)15-10-11-5-2-1-3-6-11/h4,7-8,11H,1-3,5-6,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJNNIBXTMBQMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2=CC=CC(=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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